molecular formula C9[13C]6H11I4NO4 B602735 L-Thyroxine-13C6 CAS No. 720710-30-5

L-Thyroxine-13C6

Cat. No.: B602735
CAS No.: 720710-30-5
M. Wt: 782.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

L-Thyroxine-13C6, also known as Levothyroxine, is a synthetic form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The primary targets of this compound are the thyroid hormone receptors (THRs) located in nearly every cell of the body . These receptors play a crucial role in regulating gene expression and maintaining the body’s metabolic state .

Mode of Action

this compound interacts with its targets, the THRs, by binding to them . This binding changes the conformation of the ligand-binding domain of the THRs, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction results in the regulation of gene expression, which in turn influences various physiological processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways is the conversion of thyroxine (T4) into its active metabolite, triiodothyronine (T3), through a process called deiodination . This process is catalyzed by type 1 and type 2 iodothyronine deiodinases . T3 then exerts a broad spectrum of stimulatory effects on cell metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it binds to the THRs in target cells . This compound is metabolized mainly in the liver, kidneys, brain, and muscles . The metabolites are excreted in the feces and urine .

Result of Action

The action of this compound at the molecular and cellular level results in a variety of physiological effects. It regulates protein, fat, and carbohydrate metabolism, and it influences the proper development and differentiation of all cells of the human body . In addition, it plays a crucial role in growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain diseases such as fibromyalgia, liver disease, and chronic fatigue syndrome can increase the production of reverse T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Furthermore, the body’s nutritional status and the activity of the adrenergic nervous system can also impact the production and action of thyroid hormones .

Biochemical Analysis

Biochemical Properties

L-Thyroxine-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Deiodinase (DIO) enzymes convert L-Thyroxine (T4) into the biologically active Triiodothyronine (T3) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thyroid-stimulating hormone (TSH) regulates cellular activity, stimulating thyrocytes to express proteins necessary for thyroid hormones production and to increase thyroid hormones synthesis and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Thyroxine-13C6 is synthesized by incorporating six carbon-13 isotopes into the thyroxine molecule. The synthesis involves the iodination of tyrosine residues and subsequent coupling reactions to form the thyroxine structure. The reaction conditions typically include the use of iodine and various catalysts to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography and mass spectrometry to ensure the purity and isotopic labeling of the compound. The process is carefully monitored to maintain the integrity of the isotopic labels and to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

L-Thyroxine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated derivatives of thyroxine, such as triiodothyronine and diiodothyronine .

Scientific Research Applications

L-Thyroxine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in biological systems. Some key applications include:

    Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of thyroid hormones.

    Biology: Helps in studying the metabolism and distribution of thyroid hormones in biological systems.

    Medicine: Used in clinical research to monitor thyroid hormone levels and to study thyroid-related disorders.

    Industry: Employed in the development of diagnostic assays and therapeutic monitoring tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Thyroxine-13C6 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research applications. This makes it an invaluable tool for studying thyroid hormone metabolism and for developing diagnostic and therapeutic strategies .

Biological Activity

L-Thyroxine-13C6 is an isotopically labeled version of the thyroid hormone L-Thyroxine (T4), which plays a crucial role in various physiological processes, including metabolism, growth, and development. This compound is primarily utilized as a tracer in scientific research to study thyroid hormone dynamics within biological systems. This article delves into the biological activity of this compound, highlighting its applications in research, mechanisms of action, and relevant case studies.

Overview of this compound

This compound contains six carbon atoms labeled with the stable isotope carbon-13 (13C^{13}C). This modification enables researchers to track the compound's behavior in vivo and in vitro through methods like isotope ratio mass spectrometry (IRMS). The primary purpose of this compound is not therapeutic but rather to elucidate the metabolic pathways and cellular interactions of thyroid hormones.

This compound does not have a direct therapeutic mechanism since it is not used for treatment. Instead, it serves as a valuable tool for studying thyroid hormone metabolism and action at the cellular level. By comparing isotopic compositions between administered this compound and its metabolites, researchers can gain insights into:

  • Cellular Uptake : Understanding how different cell types absorb thyroid hormones.
  • Metabolic Pathways : Investigating the specific pathways involved in thyroid hormone action.
  • Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles of thyroid hormones.

In Vitro Studies

In vitro studies utilizing this compound have demonstrated its efficacy in tracing cellular uptake and metabolism. For instance, researchers have explored how various cell types respond to thyroid hormones by measuring the isotopic enrichment over time. Such studies have provided critical information regarding factors that influence thyroid hormone bioavailability and potential drug interactions that could alter its metabolism .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of L-Thyroxine derivatives. A study reported that certain derivatives of L-Thyroxine exhibited activity against Gram-positive bacteria, such as Staphylococcus aureus. The research involved high-throughput screening and structure-activity relationship analyses to identify compounds with significant antimicrobial potential . Notably, while L-Thyroxine itself was effective against specific pathogens, its derivatives showed varying degrees of potency against different bacterial strains.

Case Studies

  • Thyroid Hormone Dynamics in Aquatic Organisms : A study examined the impact of environmental concentrations of thyroid hormone analogs on aquatic species. It was found that certain compounds had high agonist activity on human thyroid receptors (hTR), suggesting that environmental pollutants could disrupt endocrine functions in aquatic organisms .
  • Toxicity Assessments : Research assessing the cytotoxic effects of L-Thyroxine derivatives on HepG2 cells indicated that while some compounds were non-toxic at lower concentrations, others exhibited moderate cytotoxicity at higher doses. This highlights the importance of evaluating both therapeutic potential and safety profiles when considering thyroid hormone analogs for clinical applications .

Table 1: Antimicrobial Activity of L-Thyroxine Derivatives

CompoundMIC (µg/mL)Activity Against
L-Thyroxine128Staphylococcus aureus
Cp4256Enterococcus faecalis
Cp5512Non-active against Gram-negative bacteria

Table 2: Pharmacokinetic Profiles of this compound

ParameterValue
Half-lifeVaries (dependent on administration route)
Peak Plasma ConcentrationTime-dependent
Elimination RouteRenal

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl](113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIKFGFIJCVMT-XXOGGYJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.